Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)-
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Overview
Description
Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- is an organic compound that features both a chloromethyl and a trifluoromethyl group attached to a benzenamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chloromethylation of 4-(trifluoromethyl)benzenamine using formaldehyde and hydrochloric acid under acidic conditions . Another approach is the direct trifluoromethylation of 2-(chloromethyl)benzenamine using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitrobenzenamines, substituted benzenamines, and various azide or thiol derivatives .
Scientific Research Applications
Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-(trifluoromethyl)-: Lacks the chloromethyl group, resulting in different reactivity and applications.
Benzenamine, 2-(chloromethyl)-: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
Benzenamine, 2-(bromomethyl)-4-(trifluoromethyl)-:
Uniqueness
Benzenamine, 2-(chloromethyl)-4-(trifluoromethyl)- is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
114060-07-0 |
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Molecular Formula |
C8H7ClF3N |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-4-5-3-6(8(10,11)12)1-2-7(5)13/h1-3H,4,13H2 |
InChI Key |
YBEIDZDRNZVDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCl)N |
Origin of Product |
United States |
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